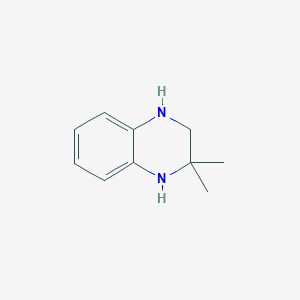

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

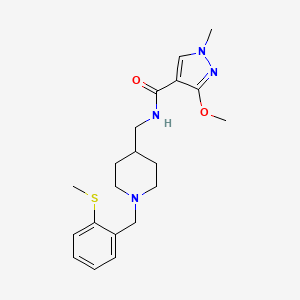

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C10H14N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1(C)NC2=CC=CC=C2NC1 . The InChI code for this compound is 1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3 . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 162.23 . The compound’s MDL number is MFCD19248296 .科学的研究の応用

Asymmetric Hydrogenation for Pharmaceutical Applications The 1,2,3,4-tetrahydroquinoxaline structure is crucial in various bioactive compounds, with its chiral derivatives showing significant pharmaceutical potential. For instance, certain chiral tetrahydroquinoxalines are being explored as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein, emphasizing the critical role of chirality in their bioactivity. Asymmetric hydrogenation of quinoxalines is the most direct method to obtain these chiral compounds. A study demonstrated the successful asymmetric hydrogenation of quinoxalines using an Ir/diphosphinite catalyst, achieving high enantioselectivity and catalytic activity. This advancement is crucial, given the scarcity of efficient methods for preparing these compounds (Tang et al., 2009).

Bioactive Compound Synthesis for DPP-4 Inhibition A novel set of compounds incorporating the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide structure was synthesized, with the compounds exhibiting promising activity as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and hypoglycemic agents. The study also involved molecular docking and dynamics studies, indicating the significant DPP-4 suppression activity of specific compounds due to their fitting in the active pocket of DPP-4. This research highlights the potential of these new compounds in treating diabetes and their efficient oral bioavailability (Syam et al., 2021).

Catalyst Synthesis and Antifungal Activity The synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines displayed notable antifungal activity. The study involved reacting the compound with malonic acid and thioglycolic acid, leading to derivatives that showed promising antifungal action. This work underscores the potential of these compounds in developing new antifungal agents and catalysts (Surikova et al., 2011).

Chemical Synthesis Applications Research has delved into the cyclization of specific anilines to yield dimethyl-1,2-dihydroquinolines, demonstrating the reactivity of these compounds in various chemical reactions. This reactivity is pivotal in synthesizing various derivatives, indicating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Williamson & Ward, 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The compound is also classified under storage class code 11, which pertains to combustible solids .

作用機序

Target of Action

Quinoxaline derivatives, a class of compounds to which 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline belongs, have been found to exhibit diverse biological activities .

Mode of Action

It is known that quinoxaline derivatives can interact with their targets in various ways . For instance, some quinoxalines have been found to induce allosteric modulation .

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of physiological processes, including energy homeostasis and immuno-oncology .

Result of Action

Quinoxaline derivatives have been associated with a variety of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic activities, and as kinase inhibitors .

生化学分析

Biochemical Properties

It has been suggested that it may play a role in energy homeostasis and immuno-oncology . It is thought to interact with AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in energy homeostasis .

Cellular Effects

It is believed to induce allosteric modulation in AMPD2 , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it may prevent AMP from binding by changing the substrate pocket . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

特性

IUPAC Name |

3,3-dimethyl-2,4-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESWFJSLPLHJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32997-67-4 |

Source

|

| Record name | 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)

![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2806034.png)

![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)